molecular formula C20H24N2O2S B14217204 [1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 828919-89-7

[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-

Cat. No.: B14217204
CAS No.: 828919-89-7
M. Wt: 356.5 g/mol
InChI Key: PLDBDKOMOBRBCJ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-: is a complex organic compound characterized by the presence of a biphenyl core with a carboxamide group and a mercaptoacetyl-substituted pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the carboxamide group through an amide coupling reaction. The mercaptoacetyl-substituted pentyl chain can be attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercaptoacetyl group can undergo oxidation to form disulfides.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with specific molecular targets. The mercaptoacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-carboxamide: Lacks the mercaptoacetyl-substituted pentyl chain.

    N-[5-[(mercaptoacetyl)amino]pentyl]-carboxamide: Lacks the biphenyl core.

Uniqueness: The combination of the biphenyl core and the mercaptoacetyl-substituted pentyl chain in [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- provides a unique structure that allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

CAS No.

828919-89-7

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

4-phenyl-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide

InChI

InChI=1S/C20H24N2O2S/c23-19(15-25)21-13-5-2-6-14-22-20(24)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,25H,2,5-6,13-15H2,(H,21,23)(H,22,24)

InChI Key

PLDBDKOMOBRBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CS

Origin of Product

United States

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